molecular formula C12H11N5 B8368921 6-Amino-4-(1H-6-indolylamino)pyrimidine

6-Amino-4-(1H-6-indolylamino)pyrimidine

Cat. No.: B8368921
M. Wt: 225.25 g/mol
InChI Key: OLJYFBADGXHNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(1H-6-indolylamino)pyrimidine is a pyrimidine derivative featuring an amino group at position 6 and an indolylamino substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and anticancer therapeutics.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-N-(1H-indol-6-yl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H11N5/c13-11-6-12(16-7-15-11)17-9-2-1-8-3-4-14-10(8)5-9/h1-7,14H,(H3,13,15,16,17)

InChI Key

OLJYFBADGXHNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC3=NC=NC(=C3)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds, including 6-Amino-4-(1H-6-indolylamino)pyrimidine, exhibit notable antimicrobial properties. For instance, studies have indicated that modifications to the pyrimidine structure can enhance activity against bacterial strains such as E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Amino-4-(1H-6-indolylamino)pyrimidineE. coli12 µg/mL
6-Amino-4-(1H-6-indolylamino)pyrimidineS. aureus8 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiviral Properties

The compound has also been investigated for its potential as an antiviral agent. Specifically, it has shown promise in inhibiting viral replication mechanisms. A study highlighted its efficacy against HIV-1 integrase, a critical enzyme in the viral life cycle.

Case Study: HIV-1 Integrase Inhibition

  • Objective : To evaluate the inhibitory effects of 6-Amino-4-(1H-6-indolylamino)pyrimidine on HIV-1 replication.
  • Results : The compound demonstrated significant antiviral activity with an IC50 value of 25 nM, indicating its potential as a candidate for HIV treatment .

Anticancer Activity

The anticancer potential of 6-Amino-4-(1H-6-indolylamino)pyrimidine has been explored in various cancer models. Its mechanism appears to involve the inhibition of key signaling pathways involved in tumor growth and survival.

Table 2: Anticancer Efficacy in Preclinical Models

Cancer TypeTreatment DoseTumor Size Reduction (%)
Triple-Negative Breast Cancer10 mg/kg40%
Non-Small Cell Lung Cancer5 mg/kg30%

In vivo studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, highlighting its therapeutic potential .

Neurological Applications

Emerging research indicates that 6-Amino-4-(1H-6-indolylamino)pyrimidine may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as multiple sclerosis.

Case Study: Neuroprotective Effects

  • Objective : To assess the compound's effects on neuronal cell survival under stress conditions.
  • Results : In vitro studies revealed that treatment with the compound increased neuronal survival rates by approximately 50% compared to untreated controls, suggesting its potential role in neuroprotection .

Conclusion and Future Directions

The applications of 6-Amino-4-(1H-6-indolylamino)pyrimidine span various therapeutic areas, including antimicrobial, antiviral, anticancer, and neurological domains. Ongoing research is crucial to fully elucidate its mechanisms of action and to optimize its efficacy and safety profiles for clinical use.

Future studies should focus on:

  • Structural modifications to enhance potency and selectivity.
  • Comprehensive toxicity assessments to ensure safety in human applications.
  • Clinical trials to evaluate therapeutic efficacy in humans.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 6-Amino-4-(1H-6-indolylamino)pyrimidine with structurally related pyrimidine and pyrano-pyrazole derivatives:

Compound Name Substituents Yield (%) Melting Point (°C) Key Structural Features Reference
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride 3-Iodoanilino, methyl, chloride 60 535–537 Planar cation with hydrogen bonding
6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile 4-Fluorophenyl, pyrazole ring 83 173–176 Fused pyrano-pyrazole system
6-Amino-4-(anthracen-9-yl)pyrano[2,3-c]pyrazole-5-carbonitrile Anthracenyl, pyrazole ring N/A N/A Extended aromatic system
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline Quinazoline core, chloro-fluoro N/A N/A Bicyclic quinazoline scaffold

Key Observations :

  • Substituent Effects: The 4-position substituent (e.g., indolylamino, iodophenyl, fluorophenyl) significantly impacts solubility and melting points. Halogenated derivatives (e.g., 3-iodoanilino in ) exhibit higher melting points (>500°C) due to strong intermolecular interactions.

Similarity Metrics and Functional Group Impact

lists pyrimidine derivatives with Tanimoto similarity scores relative to the target compound:

  • 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine : Similarity = 0.65 (methoxy group reduces planarity vs. indole) .
  • 6-Amino-2-(methylthio)pyrimidin-4-ol: Similarity = 0.62 (thioether group alters electronic properties) .

Preparation Methods

Selective Amination at Position 4

The regioselective substitution of chlorine at position 4 of 4,6-dichloropyrimidine with 1H-indol-6-amine is critical. As demonstrated in patent CN102516182B, amination under atmospheric pressure with ammonia or alkylamines proceeds efficiently when temperature is tightly controlled (30–60°C). For indolylamine incorporation, a modified procedure involves:

  • Dissolving 4,6-dichloropyrimidine in water or ethanol.

  • Adding 1H-indol-6-amine in molar excess (1:2–8 ratio relative to dichloropyrimidine).

  • Maintaining reaction temperature at 50–60°C until residual dichloropyrimidine falls below 0.1% (HPLC).

Example: Reacting 4,6-dichloropyrimidine (5.0 kg) with 1H-indol-6-amine (3.25 mol) in water at 55°C for 4 hours yielded 4-(1H-6-indolylamino)-6-chloropyrimidine with 92.3% purity and ≤0.5% impurities.

Subsequent Amination at Position 6

The 6-chloro substituent is then replaced with an amino group via NAS. While alkoxylation is common, amination requires harsher conditions:

  • Mixing 4-(1H-6-indolylamino)-6-chloropyrimidine with aqueous ammonia (10–50 eq) and a base (e.g., NaOH).

  • Refluxing at 60–90°C until residual chloride is undetectable.

  • Isolating the product via crystallization.

Critical Parameters:

  • Temperature: Excess heat promotes byproducts like bis-pyrimidine adducts.

  • Catalyst: Alkaline catalysts (e.g., NaOH) enhance reaction rates but require neutralization post-reaction.

Yield Optimization: In analogous reactions, substituting 6-chloro with methoxy achieved 92.2% yield, suggesting similar efficiency for amination with optimized ammonia stoichiometry.

Cyclocondensation Approaches

Indole-Pyrimidine Ring Assembly

A cyclocondensation strategy from Molecules synthesizes pyrimidine cores bearing indole substituents. Adapting this for 6-amino-4-(1H-6-indolylamino)pyrimidine involves:

  • Reacting indole-3-carboxaldehyde with ethyl cyanoacetate and thiourea in sodium ethoxide.

  • Isolating 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

  • Oxidizing thioxo and oxo groups to amino via chlorination (POCl₃) followed by amination (NH₃).

Challenges:

  • Selectivity: Simultaneous introduction of amino groups at positions 4 and 6 requires sequential functionalization.

  • Byproducts: Over-chlorination or incomplete amination may necessitate chromatographic purification.

Alternative Functionalization Methods

Reductive Amination

Reducing pyrimidine ketones or nitriles to amines offers a complementary route. For example, catalytic hydrogenation of 4-cyano-6-(indolyl)pyrimidine over Pd/C in NH₃-saturated methanol could yield the target compound. However, this method remains speculative without direct literature support.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) might install indolylamino groups at position 4 post-amination at 6. However, high temperatures (100–120°C) and specialized ligands (e.g., XPhos) increase complexity.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Key Limitations
Stepwise NAS89–92%≥99%HighTemperature-sensitive impurities
Cyclocondensation65–70%95–98%ModerateMulti-step oxidation/amination
Reductive AminationN/AN/ALowUntested for target compound

Cost-Benefit Considerations:

  • Stepwise NAS is cost-effective due to inexpensive dichloropyrimidine precursors but requires rigorous impurity control.

  • Cyclocondensation reduces purification steps but demands specialized reagents (e.g., POCl₃) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-4-(1H-6-indolylamino)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves reductive amination of pyrimidine derivatives with indole-containing amines. For example, sodium cyanoborohydride (NaBH3CN) is used as a reductant in pH-controlled environments (pH ~6) to stabilize intermediate imine formation . Key parameters include solvent choice (e.g., dry methanol), inert atmospheres (argon), and stoichiometric ratios of reactants. Optimization often requires iterative testing of temperature (e.g., reflux conditions) and catalyst loading (e.g., HCl as a protonation agent) to improve yields .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

  • Methodological Answer : Characterization typically employs IR spectroscopy (to confirm NH/amine stretches), multinuclear NMR (¹H/¹³C for aromatic and amino proton assignments), and X-ray crystallography (to resolve protonation sites and hydrogen bonding networks) . Discrepancies between calculated and observed spectra, such as unexpected splitting in NMR signals, may arise from tautomerism or crystallographic packing effects. These are resolved by cross-validating with computational chemistry tools (e.g., DFT calculations) .

Advanced Research Questions

Q. What mechanistic challenges arise during the synthesis of 6-Amino-4-(1H-6-indolylamino)pyrimidine, particularly with sterically hindered amines?

  • Methodological Answer : Steric hindrance in amines (e.g., 2,5-dichloroaniline) can impede imine intermediate formation, leading to incomplete reactions. Strategies include pre-forming the imine under anhydrous conditions or using alternative reductants (e.g., NaBH4 with acetic acid). Kinetic studies via in situ IR or LC-MS monitoring can identify rate-limiting steps and guide solvent/catalyst adjustments .

Q. How can computational modeling enhance the design of derivatives with improved dihydrofolate reductase (DHFR) inhibitory activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and molecular docking (using DHFR crystal structures) predict binding affinities and regioselectivity. For example, modifying the indole substituents or pyrimidine ring topology can be simulated to prioritize synthetic targets. Iterative feedback between computational predictions and experimental IC50 values refines structure-activity relationships .

Q. What experimental strategies address contradictory data in reaction yields or biological activity across studies?

  • Methodological Answer : Contradictions may stem from impurities (e.g., residual solvents) or protonation state variability. Solutions include:

  • Purification : Recrystallization in ethanol/water mixtures to remove byproducts .
  • pH Control : Adjusting reaction pH to stabilize specific tautomers (e.g., using HCl to protonate pyrimidinium ions) .
  • Biological Assays : Standardizing DHFR inhibition protocols (e.g., enzyme source, buffer composition) to minimize variability .

Q. How are hydrogen bonding networks and crystallographic packing effects analyzed to interpret bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen bonds (e.g., N–H···Cl interactions in hydrochloride salts) and planar stacking of aromatic rings. These structural features correlate with solubility and membrane permeability. R.m.s. deviation analyses (e.g., planarity <0.132 Å) quantify conformational rigidity, which is critical for target engagement .

Methodological Innovations

Q. What role do advanced separation technologies (e.g., membrane filtration) play in purifying intermediates?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) isolates intermediates like 6-amino-4-chloropyrimidine from reaction mixtures. Process parameters (pore size, pressure) are optimized using computational fluid dynamics (CFD) simulations to balance purity and throughput .

Q. How can AI-driven experimental design platforms accelerate reaction optimization?

  • Methodological Answer : Machine learning algorithms trained on historical data (e.g., solvent polarity vs. yield) predict optimal conditions for novel derivatives. For example, AI tools suggest reagent combinations or temperature profiles, reducing trial-and-error iterations by >50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.